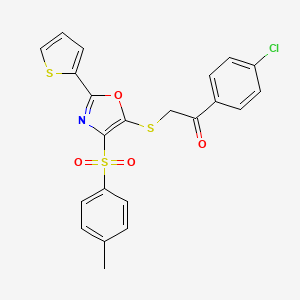

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4S3/c1-14-4-10-17(11-5-14)31(26,27)21-22(28-20(24-21)19-3-2-12-29-19)30-13-18(25)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALLNDWVIHWLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Final assembly: The final step would involve linking the different moieties together, possibly through thioether formation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and inferred properties of the target compound with related derivatives:

Key Structural and Functional Differences:

Core Heterocycle: The oxazole in the target compound offers rigidity and electronic diversity compared to triazoles (electron-deficient) or tetrazoles (high dipole moment) . Pyrazolones (e.g., ) exhibit keto-enol tautomerism, enhancing metal-binding capacity, absent in the target compound.

Substituent Effects: The tosyl group in the target compound improves solubility and steric bulk compared to simpler sulfonyl or benzyloxy groups . Thiophene vs.

Synthetic Complexity :

- The target compound requires multi-step synthesis (oxazole formation, tosylation, and thioether coupling), whereas pyrazolone derivatives () are synthesized via simpler condensation.

Research Findings and Implications

Computational Insights:

- Noncovalent interactions (e.g., van der Waals forces, halogen bonding) in the target compound can be analyzed using density functional theory (DFT) methods, as demonstrated for similar thiophene derivatives .

- The thiophen-2-yl group likely contributes to charge-transfer interactions, critical for binding to biological targets like enzymes or DNA .

Pharmacological Predictions:

- Compared to 1-(3-nitrophenyl)ethanol tetrazole derivatives (), the target compound’s 4-chlorophenyl group may reduce cytotoxicity while maintaining efficacy.

- The tosyloxy group could mitigate rapid metabolic degradation observed in simpler sulfonyl analogs .

Toxicity Considerations:

- No direct toxicity data exists for the target compound, but chlorophenyl-containing analogs (e.g., ) often require rigorous hepatotoxicity screening.

Biological Activity

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is a synthetic compound of interest in medicinal chemistry due to its unique structural features, which include a chlorophenyl group and a thiophenyl-linked oxazole moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Component | Structure |

|---|---|

| Chlorophenyl | Chlorophenyl |

| Thiophenyl | Thiophenyl |

| Oxazole | Oxazole |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the thiol-linked oxazole and subsequent coupling with the chlorophenyl group. The synthesis pathway generally includes:

- Formation of the thiol compound : Using thiophene derivatives.

- Oxazole formation : Through cyclization reactions.

- Final coupling reaction : To attach the chlorophenyl group.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported in the range of 10–20 µM, indicating effective cytotoxicity against these cell lines. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Enzyme Inhibition

This compound has shown promise as an inhibitor of key enzymes involved in metabolic processes. Notably, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), with reported IC50 values comparable to established inhibitors. This activity suggests potential applications in treating conditions like Alzheimer's disease.

Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess activity.

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for this compound?

The compound is synthesized via a heterogeneously catalyzed reaction in PEG-400 media. Key steps include:

- Reacting equimolar amounts of the chlorobenzyl precursor and thiophene-containing oxazole derivatives under catalytic conditions (Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour.

- Monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

- ¹H NMR : Identifies chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and thioether linkages (δ 3.8–4.2 ppm).

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups.

- X-ray Crystallography : Resolves spatial arrangement of the tosyloxazolyl and thiophenyl moieties .

Q. How is purity assessed post-synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction completion.

- Recrystallization : Purifies the compound using hot aqueous acetic acid.

- Melting Point Analysis : Validates consistency with literature data .

Advanced Research Questions

Q. How can discrepancies in spectral data be resolved during structural confirmation?

- Cross-reference ¹H NMR and IR data with computational predictions (e.g., DFT calculations).

- Validate ambiguous peaks using 2D NMR (COSY, HSQC) to assign proton-proton correlations and heteronuclear couplings .

Q. What strategies elucidate the compound’s mechanism of bioactivity?

- Enzymatic Assays : Test inhibition of microbial enzymes (e.g., dihydrofolate reductase) to identify targets.

- Molecular Docking : Simulate interactions with active sites (e.g., triazole-thioether derivatives show affinity for bacterial DNA gyrase) .

Q. How are structure-activity relationships (SAR) studied for analogs?

- Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxyphenyl).

- Compare bioactivity (e.g., antimicrobial IC₅₀ values) and correlate with electronic/steric effects of substituents .

Q. What computational methods predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in explicit solvent).

- ADMET Prediction : Evaluate pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME .

Q. How are reaction byproducts analyzed to optimize synthetic yields?

- HPLC-MS : Identifies side products (e.g., sulfoxide derivatives formed via oxidation).

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to minimize byproduct formation .

Methodological Considerations

- Spectral Data Interpretation : Use coupling constants (J values) in NMR to distinguish between regioisomers (e.g., para vs. meta substitution patterns) .

- Crystallographic Analysis : Refine X-ray diffraction data with SHELXTL to resolve disorder in the tosyl group .

- Biological Assay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.